molecular formula C19H17FN2O4 B2916261 2-(2-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 952969-64-1

2-(2-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2916261
CAS No.: 952969-64-1
M. Wt: 356.353
InChI Key: GPKWCUUTHDNHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
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Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

A study synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoroethyl-5-methoxybenzyl)acetamide ([(18)F]FEDAA1106) as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds were developed for ex vivo autoradiograms in rat brains, highlighting the olfactory bulb as a region with high PBR density. This research demonstrates the compound's utility in studying brain regions associated with high PBR density, facilitating the understanding of PBR's role in neurological conditions (Zhang et al., 2003).

Potential Antipsychotic Agents

Research into novel antipsychotic agents led to the synthesis of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This compound and its derivatives represent a new class of potential antipsychotic medications that may offer alternatives to traditional treatments, especially for patients with drug-resistant forms of psychosis (Wise et al., 1987).

VEGF-A Inhibitors for Antiproliferative Effects

A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized and evaluated for their antiproliferative effect through VEGF-A inhibition. One compound in particular demonstrated promising results in inhibiting tumor growth, pointing to potential applications in cancer therapy. This research underscores the significance of chemical derivatives in the development of new cancer treatments (Prashanth et al., 2014).

Herbicide Metabolism and Carcinogenicity Studies

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes was studied, shedding light on the carcinogenic pathways of these compounds. Such studies are crucial for understanding the environmental and health impacts of widely used agricultural chemicals, potentially leading to safer farming practices and chemical formulations (Coleman et al., 2000).

Photoreactions of Anti-cancer Drugs

Investigations into the photoreactions of flutamide, an anti-cancer drug, revealed different outcomes based on the solvent used. Understanding these reactions is vital for improving drug formulations and mitigating side effects, such as photodermatosis in patients exposed to sunlight while on medication (Watanabe et al., 2015).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-15-8-6-13(7-9-15)18-10-14(22-26-18)11-21-19(23)12-25-17-5-3-2-4-16(17)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWCUUTHDNHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.